molecular formula C22H27N7OS B2735305 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide CAS No. 1172861-71-0

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide

Cat. No.: B2735305
CAS No.: 1172861-71-0
M. Wt: 437.57
InChI Key: LRMDWMRHDHNCQB-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7OS and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Activities : Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, research has shown that certain pyrazole, pyrimidine, and triazine derivatives exhibit moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008), (Rahmouni et al., 2016).
  • Anticancer and Anti-Inflammatory Agents : Novel derivatives have been identified for their potential as anticancer and anti-inflammatory agents. This research demonstrates the utility of these compounds in medicinal chemistry for developing treatments against various diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Investigations

  • Molecular Interaction Studies : Investigations into the molecular interactions of related compounds with specific receptors highlight the potential for developing targeted therapies. Such studies provide insights into the binding efficiencies and mechanisms of action, which are crucial for drug development (Shim et al., 2002).

Synthesis of Novel Compounds

  • Synthesis of Heterocyclic Compounds : Research into the synthesis of novel heterocyclic compounds using related chemical structures has shown promising results. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (Ho & Suen, 2013), (Shawish et al., 2021).

Enzyme Inhibition and Biological Effects

  • Enzyme Inhibition : Some studies focus on the inhibition of specific enzymes, which could lead to the development of novel therapeutic agents. This includes research on compounds that exhibit significant inhibitory activities against enzymes like MurB, which are essential for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-15-12-16(2)29(26-15)21-14-20(23-17(3)24-21)27-8-10-28(11-9-27)22(30)25-18-6-5-7-19(13-18)31-4/h5-7,12-14H,8-11H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMDWMRHDHNCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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